6-Fluoronicotinic acid

Descripción

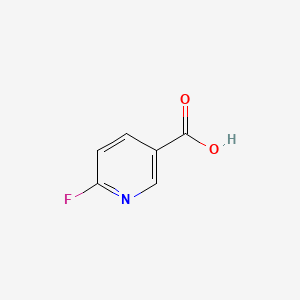

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDLCTNVHJEBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287610 | |

| Record name | 6-Fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-45-2 | |

| Record name | 403-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoronicotinic Acid: A Technical Guide for Strategic Application in Drug Discovery

This document serves as an in-depth technical guide on 6-Fluoronicotinic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, providing field-proven insights into its synthesis, reactivity, and strategic deployment in creating next-generation therapeutics.

The Strategic Value of Fluorine in Pyridine Scaffolds

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—can profoundly and predictably alter a molecule's metabolic stability, lipophilicity (logP), and binding affinity.[1] this compound (also known as 6-fluoropyridine-3-carboxylic acid) is a prime exemplar of this strategy.[2] It offers a robust scaffold that combines the bio-relevance of the nicotinic acid core with the pharmacological advantages conferred by a strategically placed fluorine atom.[1][3]

Core Physicochemical & Spectroscopic Identity

A comprehensive understanding of a molecule's intrinsic properties is non-negotiable for its successful application. This section outlines the essential data for this compound.

Physicochemical Properties

Quantitative data provides a baseline for experimental design, from reaction setup to formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FNO₂ | [2][3][4] |

| Molecular Weight | 141.10 g/mol | [2][3][4] |

| CAS Number | 403-45-2 | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [2][3][5] |

| Melting Point | 144 - 148 °C | [2][3][5] |

| Boiling Point | ~309.4 °C at 760 mmHg | [2] |

| Purity | Typically ≥97-98% | [2][3] |

Spectroscopic Signature

Spectroscopic data is the definitive fingerprint for confirming the structure and purity of the material.

-

¹H NMR (Proton NMR): The proton NMR spectrum is crucial for confirming the substitution pattern on the pyridine ring. The spectrum for this compound will display distinct signals for the three aromatic protons.[6] Their chemical shifts and coupling patterns (J-couplings) are diagnostic of their relative positions to the electron-withdrawing carboxylic acid and fluorine substituents.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show six distinct signals corresponding to the carbon atoms of the molecule. The carbon directly bonded to the fluorine atom (C6) will exhibit a large, characteristic one-bond C-F coupling constant, providing unambiguous evidence of fluorination at that position.

-

¹⁹F NMR (Fluorine-19 NMR): As a fluorinated compound, ¹⁹F NMR is a powerful and highly sensitive technique for purity assessment. A single resonance peak is expected, and its chemical shift is indicative of the electronic environment of the fluorine atom on the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 141.10. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Synthesis and Purification: A Protocol Built on Chemical Principles

The reliable synthesis of high-purity this compound is essential for its use in sensitive applications like pharmaceutical development.

Common Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

A prevalent and scalable method involves the displacement of a leaving group, typically chloride, from the 6-position of a nicotinic acid precursor with a fluoride source.

Diagram: Synthesis of this compound via SNAr

Caption: SNAr reaction for the synthesis of this compound.

Expert Insight on Causality:

-

Substrate Choice: 6-Chloronicotinic acid is an ideal precursor.[7] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing nature of the carboxylic acid group and the chlorine atom itself, making the C6 position highly activated for substitution.

-

Reagent Selection: A fluoride source like potassium fluoride (KF) is used. The reaction is typically performed in a high-boiling polar aprotic solvent (e.g., DMSO, DMF). This choice is critical because these solvents effectively solvate the cation (K⁺) while leaving the fluoride anion (F⁻) poorly solvated, thereby maximizing its nucleophilicity and reaction rate. Heat is required to overcome the activation energy of the reaction.

Self-Validating Purification Protocol: Recrystallization

Objective: To achieve >98% purity, suitable for use as a pharmaceutical intermediate.

-

Reaction Quench & Precipitation: Upon completion, the reaction mixture is cooled and slowly added to cold water. The aqueous solution is then acidified (e.g., with 2M HCl) to a pH of ~3-4. This protonates the carboxylate, rendering the this compound insoluble and causing it to precipitate out of the solution.

-

Isolation: The crude solid is isolated by vacuum filtration and washed with cold deionized water to remove residual salts and solvent.

-

Recrystallization (The Self-Validating Step): The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., an ethanol/water mixture). The solution is then allowed to cool slowly and undisturbed. The slow cooling process allows for the formation of a well-ordered crystal lattice. This is a self-validating system because the incorporation of impurities into the growing crystal lattice is energetically unfavorable. Thus, the formation of well-defined crystals is a strong physical indicator of successful purification. Impurities remain dissolved in the mother liquor.

-

Final Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum at an elevated temperature (e.g., 50-60 °C) to remove all residual solvent.

-

Purity Confirmation: The final product's purity and identity must be confirmed using the analytical methods described in Section 2.2, along with a melting point analysis. A sharp melting point within the expected range indicates high purity.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its dual functionality: the reactive carboxylic acid and the fluorinated pyridine core.[1]

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile handle for elaboration, most commonly through amide bond formation.

Diagram: Standard Amide Coupling Workflow

Caption: A generalized workflow for amide bond formation.

This reaction is fundamental to its role as a building block for Active Pharmaceutical Ingredients (APIs).[3] For example, a derivative of quinoline-8-yl-nicotinamide, synthesized from this compound, has been investigated for pancreatic cancer treatment.[1][3]

Applications as a Bioactive Scaffold

This compound is not just a synthetic intermediate; the resulting fluoropyridine moiety itself imparts desirable properties to the final molecule.

Diagram: Logic for Using this compound in Drug Design

Caption: Strategic benefits of incorporating the 6-FNA scaffold.

It is frequently used to synthesize tracers for positron emission tomography (PET), which are vital for visualizing and measuring metabolic processes in vivo.[1][3][5] This application leverages the ability to incorporate Fluorine-18 while maintaining the biological activity of the parent molecule.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory.

-

Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

-

Handling: Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a high-value reagent whose utility is grounded in fundamental principles of physical organic and medicinal chemistry. Its strategic value lies in the predictable, beneficial effects of the fluorine substituent on molecular properties, combined with the synthetic versatility of the carboxylic acid group. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the design and development of innovative therapeutics and advanced diagnostic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. ossila.com [ossila.com]

- 4. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 403-45-2 [chemicalbook.com]

- 6. This compound(403-45-2) 1H NMR [m.chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to the Physical Properties of 6-Fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 6-Fluoronicotinic acid (CAS No. 403-45-2), a key building block in modern medicinal chemistry and drug development.[1][2] As a fluorinated derivative of nicotinic acid, its unique electronic properties impart enhanced metabolic stability and bioavailability to parent molecules, making it a valuable scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs) and Positron Emission Tomography (PET) tracers.[1][2] This document details critical physicochemical parameters, including melting point, boiling point, solubility, and acidity (pKa). Furthermore, it provides field-proven, step-by-step experimental protocols for the accurate determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended to serve as a vital resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile compound.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, systematically named 6-fluoropyridine-3-carboxylic acid, is a white to off-white crystalline solid that has garnered significant attention in the pharmaceutical and chemical industries.[3] Its molecular structure, featuring a pyridine ring substituted with a fluorine atom at the 6-position and a carboxylic acid at the 3-position, provides a unique combination of reactivity and stability.[1][2]

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties. The high electronegativity of the fluorine atom in this compound can alter the acidity of the carboxylic acid group, influence intermolecular interactions, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates. Consequently, this compound serves as a critical intermediate in the synthesis of a diverse range of bioactive molecules, from novel oncology therapeutics to advanced diagnostic imaging agents.[1] An in-depth understanding of its physical properties is therefore paramount for its effective utilization in these applications, from reaction optimization and purification to formulation and quality control.

Core Physicochemical Properties

A thorough characterization of the physical properties of this compound is the foundation for its successful application. The following table summarizes its key physicochemical data, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄FNO₂ | [4][5] |

| Molecular Weight | 141.10 g/mol | [4][5] |

| CAS Number | 403-45-2 | [5] |

| Appearance | White to off-white crystalline solid/powder | [1][4][6][7] |

| Melting Point | 144 - 148 °C | [1][3][4][6][8][9] |

| Boiling Point (Predicted) | 309.4 ± 22.0 °C at 760 mmHg | [3][4][6][9] |

| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [4][9] |

| pKa (Predicted) | 3.41 ± 0.10 | [4][6][9] |

| Solubility | Soluble in water and common organic solvents. | [4] |

Experimental Determination of Physical Properties: Protocols and Rationale

This section provides detailed, self-validating protocols for the experimental determination of the key physical properties of this compound. The methodologies are selected for their reliability, reproducibility, and accessibility in a standard organic chemistry laboratory.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically sharp (0.5-1.0°C), whereas impurities will lead to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry watch glass.

-

Grind the powder to a fine consistency using a spatula.

-

Take a capillary tube sealed at one end and tap the open end into the powder until a small amount of the sample enters the tube.[10][11]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is optimal.[3][10]

-

-

Measurement:

-

Place the capillary tube in the sample holder of a melting point apparatus.[11][12]

-

Set the apparatus to heat at a rapid rate (e.g., 10 °C/min) to determine an approximate melting point.[11]

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[11]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]

-

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for an accurate measurement, as it ensures that the temperature of the heating block is the same as the temperature of the sample. Repeating the measurement with a fresh sample is necessary as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.[3]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Assessment

A qualitative and semi-quantitative understanding of a compound's solubility in various solvents is critical for its purification, reaction setup, and formulation.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility

-

Qualitative Assessment:

-

In a series of labeled small test tubes, add approximately 25 mg of this compound to each.[13][14][15]

-

To each tube, add 0.75 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in small portions.[13][16]

-

After each addition, vigorously shake or vortex the test tube.[13][14]

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.[16]

-

-

Semi-Quantitative Assessment (for soluble systems):

-

Weigh a precise mass of this compound (e.g., 100 mg) into a test tube.

-

Using a burette or graduated pipette, add a known volume of the solvent in small increments.[17]

-

After each addition, stir or shake the mixture until the solid is completely dissolved.[17]

-

Record the total volume of solvent required to dissolve the entire sample.[17]

-

Calculate the solubility in terms of mg/mL or g/100mL.

-

Causality and Trustworthiness: This systematic approach allows for a clear classification of solubility across a range of solvent polarities. For acidic or basic compounds, solubility in aqueous acids or bases can provide additional information about the functional groups present.[13][14] this compound, being a carboxylic acid, is expected to be soluble in aqueous bases (e.g., 5% NaOH or 5% NaHCO₃) through an acid-base reaction forming a water-soluble salt.[13][14]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining the pKa of weak acids like this compound.[18][19]

Experimental Protocol: Potentiometric Titration

-

Apparatus and Reagent Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[20]

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[20]

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. A co-solvent like methanol may be used if aqueous solubility is limited, but the pKa value will then be specific to that solvent system.[18]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.[21]

-

Immerse the calibrated pH electrode into the solution.[20][21]

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.[20]

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[20]

-

Continue the titration until the pH has risen significantly past the expected equivalence point (for a weak acid titrated with a strong base, this will be in the basic pH range).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Causality and Trustworthiness: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the acidic form ([HA]) and its conjugate base ([A⁻]) are equal, and thus, the pH is equal to the pKa. The use of a calibrated pH meter and a standardized titrant ensures the accuracy of the measurement. Performing the titration in triplicate provides a measure of the precision of the determined pKa value.[20]

Logical Flow for pKa Determination

Caption: Logical flow for the potentiometric determination of pKa.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Sample Preparation

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[4][22][23]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[4]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]

-

-

Data Acquisition:

-

Acquire the spectrum according to the instrument's standard operating procedures.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9] The KBr must be kept dry to avoid a broad O-H absorption from water in the spectrum.[9]

-

Transfer the finely ground mixture to a pellet die.

-

Press the mixture under high pressure (e.g., 8-10 tons) in a hydraulic press to form a thin, transparent pellet.[24]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a carboxylic acid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility.

Protocol for GC-MS Analysis (with Derivatization)

-

Derivatization:

-

Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

The components are separated on the GC column based on their boiling points and interactions with the stationary phase.[8]

-

The separated components are then ionized and detected by the mass spectrometer, providing a mass spectrum for each component.

-

Safety, Handling, and Storage

As a pyridine derivative and an irritant, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[27][28]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[27][28][29]

-

Handling: Avoid contact with skin and eyes.[28] In case of contact, rinse the affected area with plenty of water.[28] Avoid creating dust.[7]

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[9][27] It is stable under normal storage conditions.[7]

-

Spills: In case of a spill, contain the material using an absorbent material like sand or vermiculite and dispose of it as chemical waste in accordance with local regulations.[27][28]

Conclusion

This compound is a compound of significant strategic value in contemporary drug discovery and development. This guide has provided a detailed examination of its fundamental physical properties and the robust experimental methodologies required for their accurate determination. By adhering to these protocols and understanding the rationale behind them, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the seamless integration of this important building block into their research and development workflows. The provided information on handling and safety further ensures that its potential can be explored responsibly and effectively.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ossila.com [ossila.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scienceijsar.com [scienceijsar.com]

- 6. organomation.com [organomation.com]

- 7. academic.oup.com [academic.oup.com]

- 8. metbio.net [metbio.net]

- 9. shimadzu.com [shimadzu.com]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 24. pelletpressdiesets.com [pelletpressdiesets.com]

- 25. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 26. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 28. downloads.ossila.com [downloads.ossila.com]

- 29. chemos.de [chemos.de]

An In-depth Technical Guide to the Characterization of 6-Fluoronicotinic Acid (CAS 403-45-2)

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of 6-Fluoronicotinic acid (CAS 403-45-2), a key building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the physicochemical properties, spectroscopic profile, and crystallographic structure of this compound. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, it outlines methods for purity assessment, ensuring the reliability and reproducibility of research and development endeavors involving this versatile compound.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), has emerged as a molecule of significant interest in the pharmaceutical and life sciences sectors.[1][2] Its strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds and is particularly prominent in the development of tracers for Positron Emission Tomography (PET) imaging.[1][2]

The dual functionality of a carboxylic acid and a fluorine-substituted pyridine core offers a versatile platform for chemical modification, enabling its integration into complex molecular architectures.[3] Given its pivotal role, a thorough and precise characterization of this compound is paramount to ensure the quality, consistency, and success of subsequent synthetic transformations and biological applications. This guide provides a detailed exploration of the analytical methodologies essential for the comprehensive characterization of this important molecule.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in synthetic chemistry.

Identity and General Properties

| Property | Value | Source |

| CAS Number | 403-45-2 | --INVALID-LINK--[3] |

| Molecular Formula | C₆H₄FNO₂ | --INVALID-LINK--[3] |

| Molecular Weight | 141.10 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | --INVALID-LINK--[3] |

| Synonyms | 6-Fluoropyridine-3-carboxylic acid, 2-Fluoro-5-pyridinecarboxylic acid | --INVALID-LINK--[3] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Key Physicochemical Parameters

These parameters are critical for predicting the behavior of this compound in various solvent systems and biological environments.

| Parameter | Value | Source |

| Melting Point | 144-148 °C | --INVALID-LINK--[4] |

| Boiling Point | 309.4 ± 22.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 3.41 ± 0.10 (Predicted) | --INVALID-LINK-- |

| LogP | 0.38 | --INVALID-LINK--[4] |

| Solubility | Soluble in water and common organic solvents. | --INVALID-LINK-- |

Structural Elucidation: A Spectroscopic Deep Dive

The unambiguous confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are highly informative.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | d | ⁴J(H-F) ≈ 2-3 |

| H-4 | ~8.4 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-6 |

| H-5 | ~7.4 | dd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-9 |

Note: Predicted values are based on standard substituent effects on the pyridine ring. Actual values may vary depending on the solvent and concentration. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[5]

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable carboxylic proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Rationale: The choice of a high-field NMR spectrometer enhances spectral dispersion, facilitating the analysis of coupling patterns. DMSO-d₆ is a suitable solvent as it can solubilize the compound and allows for the observation of the acidic proton.

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~115 |

| C-6 | ~165 (¹J(C-F) ≈ 240-250 Hz) |

| C=O | ~168 |

Note: Predicted values are based on additivity rules for substituted pyridines. The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: A 100 MHz or higher (for carbon) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR processing.

Rationale: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward. A longer relaxation delay is often necessary for quaternary carbons (like C-3 and C-6) to ensure they are properly observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200-2500 (broad) | O-H stretch | Carboxylic acid |

| 1725-1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretch | Aromatic pyridine ring |

| 1300-1000 | C-O stretch, C-F stretch | Carboxylic acid, Aryl-F |

Experimental Protocol for FTIR Analysis (ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background scan (with a clean ATR crystal) and ratio the sample spectrum against the background.

Rationale: The ATR technique is advantageous for solid samples as it requires minimal sample preparation and provides high-quality spectra. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer, while the strong C=O absorption confirms its presence. The C-F stretch is often found in the fingerprint region and can be complex.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers valuable structural clues.

Expected Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺∙): m/z = 141. This peak corresponds to the intact molecule with one electron removed.

-

Key Fragments:

-

m/z = 124: Loss of a hydroxyl radical (∙OH) from the carboxylic acid group ([M-OH]⁺).

-

m/z = 96: Loss of a carboxyl group (∙COOH) ([M-COOH]⁺).

-

m/z = 113: Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment.

-

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray ionization (ESI) is common for LC-MS and is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 142.1.[5]

-

Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Rationale: LC-MS is a highly sensitive and versatile technique for the analysis of small molecules. ESI is preferred for polar molecules like this compound as it minimizes fragmentation, ensuring the observation of the molecular ion. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the structure of the molecule.

Crystallographic Analysis: The Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 164516 .[3] Accessing this data provides invaluable insight into the solid-state conformation and packing of the molecule.

Protocol for Accessing and Analyzing Crystallographic Data:

-

Database Access: Access the CCDC's "Access Structures" service online.[6]

-

Search: Use the deposition number 164516 to retrieve the specific crystal structure data.

-

Data Extraction: Key parameters to extract include:

-

Unit cell dimensions (a, b, c, α, β, γ)

-

Space group

-

Key bond lengths and angles

-

Details of intermolecular interactions, such as hydrogen bonding.

-

Rationale: The crystallographic data confirms the planar structure of the pyridine ring and provides precise measurements of the C-F and carboxylic acid group geometries. Analysis of the crystal packing can reveal how the molecules interact in the solid state, which can influence physical properties like melting point and solubility.

Purity Assessment: Ensuring Quality and Reproducibility

The purity of this compound is critical for its use in synthesis and biological studies. Chromatographic techniques are the primary methods for assessing purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is typically suitable for this compound.

General HPLC Method Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~260-270 nm).

-

Sample Preparation: Prepare a standard solution of known concentration and a sample solution in the mobile phase or a suitable diluent.

-

Analysis: Inject the standard and sample solutions and integrate the peak areas. Purity is typically determined by area percent.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape. This method can effectively separate this compound from potential starting materials, by-products, and degradation products.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.

General GC-MS Method with Derivatization:

-

Derivatization: React the carboxylic acid group with a suitable derivatizing agent (e.g., a silylating agent like MSTFA or by esterification to form the methyl ester) to create a more volatile derivative.

-

Instrumentation: A GC system coupled with a mass spectrometer (GC-MS).

-

Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase).

-

Analysis: Inject the derivatized sample and analyze by GC-MS. The mass spectrometer allows for the identification of impurities based on their mass spectra.

Rationale: Derivatization is a key step to make the polar and non-volatile carboxylic acid amenable to GC analysis. GC-MS is a powerful tool for impurity profiling as it provides both chromatographic separation and mass spectral identification of unknown impurities.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring its quality and suitability for applications in medicinal chemistry and drug development. This guide has detailed the key analytical techniques, including NMR, FTIR, MS, and X-ray crystallography, that provide a complete picture of its physicochemical properties and molecular structure. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently and accurately characterize this important building block, thereby facilitating the advancement of their research and development programs. The integration of these self-validating analytical systems ensures the scientific integrity and trustworthiness of the data generated.

References

- 1. This compound | 403-45-2 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 5. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Introduction: The Strategic Importance of 6-Fluoronicotinic Acid

An In-depth Technical Guide to the Molecular Structure of 6-Fluoronicotinic Acid

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No: 403-45-2), a pivotal building block in modern medicinal chemistry and drug development. We will dissect its core molecular structure, explore its detailed spectroscopic signature, discuss relevant synthetic strategies, and contextualize its applications, particularly in the realm of pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile fluorinated pyridine derivative.

This compound, also known by its IUPAC name 6-fluoropyridine-3-carboxylic acid, is a fluorinated heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine core functionalized with both a fluorine atom and a carboxylic acid group, presents a unique combination of reactivity and physicochemical properties.[3] The strategic placement of the fluorine atom, in particular, is a key feature leveraged in drug design. It is well-established that the incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly desirable in the development of novel therapeutics and diagnostic agents.[1][3][4]

This guide offers a deep dive into the molecular architecture of this compound, providing the foundational knowledge required to effectively utilize this compound in complex synthetic and medicinal chemistry applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data points are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 403-45-2 | [1][2] |

| Molecular Formula | C₆H₄FNO₂ | [1][2][5] |

| Molecular Weight | 141.10 g/mol | [1][5] |

| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | [5] |

| Appearance | White to off-white crystalline solid | [1][2][6] |

| Melting Point | 144-148 °C | [1][2][6][7] |

| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [1][6] |

| Density | 1.4 ± 0.1 g/cm³ | [1][2] |

| Purity | Typically ≥98.0% | [1] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic methods and can be confirmed by X-ray crystallography.

Core Chemical Structure

The molecule consists of a pyridine ring where the nitrogen is at position 1. A fluorine atom is substituted at the 6-position, and a carboxylic acid group is at the 3-position. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen significantly influences the electron density distribution and reactivity of the aromatic ring.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization Workflow

The structural identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Caption: Workflow for Spectroscopic Analysis of this compound.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[8]

-

¹H NMR: The proton NMR spectrum will show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.

-

The proton at C2 (adjacent to N) is expected to be the most downfield.

-

The protons at C4 and C5 will have their chemical shifts influenced by the opposing electronic effects of the fluorine and carboxylic acid groups.

-

Spin-spin splitting will occur between adjacent, non-equivalent protons, leading to complex multiplets that can be used to confirm their relative positions.[8]

-

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond coupling constant (¹J-CF), which is a definitive indicator of a direct C-F bond. The carbonyl carbon of the carboxylic acid will appear significantly downfield.

IR spectroscopy is excellent for identifying the functional groups present in the molecule.[9]

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region correspond to the aromatic ring vibrations.

-

C-F Stretch: A strong absorption band typically in the 1000-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond.

Mass spectrometry provides the exact molecular weight and can offer clues to the molecule's structure through fragmentation patterns.[9][10]

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 141.10 Da.

-

Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for ensuring its availability and for appreciating its reactivity as an intermediate.

Common Synthetic Pathways

Historically, a common method involved the high-temperature oxidation of 2-fluoro-5-methylpyridine using strong oxidizing agents like potassium permanganate (KMnO₄).[11][12] However, this method suffers from low yields (around 45%) and produces significant heavy metal waste, making it less suitable for large-scale industrial production.[12]

More modern, optimized methods have been developed to overcome these limitations. One such approach, outlined in patent literature, utilizes 2,5-dibromopyridine as a starting material.[12][13] This pathway involves a Grignard reagent exchange, reaction with a chloroformate, and a subsequent fluorination reaction, offering better yields and more environmentally friendly conditions.[12][13]

Example Synthetic Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is based on a commonly cited laboratory-scale synthesis.[11]

Objective: To synthesize this compound via oxidation.

Materials:

-

2-Fluoro-5-methylpyridine (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 eq)

-

Potassium hydroxide (KOH) (1.0 eq)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 2-fluoro-5-methylpyridine (0.1 mol, 11.1 g) and water (250 mL).[11]

-

Addition of Reagents: Begin stirring and add potassium permanganate (0.2 mol, 31.6 g) and potassium hydroxide (0.1 mol, 5.6 g) to the flask.[11]

-

Heating: Heat the reaction mixture to 95 °C using an oil bath and maintain this temperature for 5 hours.[11]

-

Workup - Filtration: While the mixture is still hot, filter it to remove the manganese dioxide byproduct. Collect the filtrate.

-

Precipitation: Allow the filtrate to cool to room temperature. Carefully adjust the pH to between 2 and 4 with concentrated hydrochloric acid. A solid precipitate of this compound will form.[11]

-

Isolation: Filter the solid product. Extract the remaining filtrate twice with dichloromethane to recover any dissolved product.

-

Drying: Combine the filtered solid with the residue from the evaporated organic extracts and dry under vacuum to yield the final product.[11]

Applications in Drug Discovery and PET Imaging

This compound is not an end product itself but a highly valuable building block. Its dual functionality allows for a wide array of chemical modifications.[3]

-

Medicinal Chemistry Scaffold: The fluorine atom enhances metabolic stability and modulates the basicity of the pyridine nitrogen, properties that are highly desirable in drug candidates.[1][4] The carboxylic acid provides a convenient handle for forming amides, esters, and other derivatives to build larger, more complex molecules targeting specific biological pathways.[3] Derivatives have been investigated for applications in oncology, including pancreatic cancer research.[3]

-

Positron Emission Tomography (PET) Tracers: A significant application is in the synthesis of PET imaging agents.[1][3] The molecule can be labeled with the positron-emitting isotope Fluorine-18 to create PET tracers.[14][15] For example, 6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl (TFP) ester has been developed as a prosthetic group for the efficient labeling of biomolecules like peptides, allowing for the non-invasive visualization of metabolic processes in vivo.[6][14][15]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Classification: It is classified as an irritant. The specific hazard statements are:

-

Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[2]

-

Conclusion

This compound is a cornerstone intermediate for advanced chemical synthesis. Its molecular structure, characterized by the strategic placement of a fluorine atom and a versatile carboxylic acid group on a pyridine ring, provides a unique and powerful platform for drug discovery. A thorough understanding of its spectroscopic properties is essential for its synthesis and application, while its reactivity profile opens avenues for creating novel pharmaceuticals and diagnostic tools. As the demand for sophisticated, metabolically stable compounds grows, the importance of building blocks like this compound in the pharmaceutical industry will continue to expand.

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 403-45-2 [chemicalbook.com]

- 7. This compound | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 8. jackwestin.com [jackwestin.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Fluoronicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Fluoronicotinic Acid in Medicinal Chemistry

This compound, systematically named 6-fluoropyridine-3-carboxylic acid , is a fluorinated heterocyclic compound that has garnered significant attention as a versatile building block in modern drug discovery and development.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with both a fluorine atom and a carboxylic acid group, provides a powerful platform for the synthesis of complex and biologically active molecules.[1] The strategic incorporation of a fluorine atom bestows upon the parent molecule a range of desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can translate into improved pharmacokinetic profiles and target-binding affinities of derivative compounds.[1][2] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in pharmaceutical research, with a particular focus on oncology and advanced diagnostic imaging.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.

Key Properties

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoropyridine-3-carboxylic acid | [3] |

| Synonyms | This compound, 2-Fluoro-5-pyridinecarboxylic acid | [3][4] |

| CAS Number | 403-45-2 | [3][4] |

| Molecular Formula | C₆H₄FNO₂ | [3] |

| Molecular Weight | 141.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 144-148 °C | [2][4] |

| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [2] |

| Solubility | Soluble in water and common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon and the carbons of the pyridine ring.

A representative ¹H NMR spectrum for this compound can be found in publicly available databases.[5]

Synthesis of this compound: A Laboratory-Scale Protocol

While various synthetic routes to this compound exist, a common and effective method involves the use of 2,5-dibromopyridine as a starting material. This approach offers a reliable pathway to the target compound with good yield and purity.[6]

Optimized Synthesis from 2,5-Dibromopyridine

This protocol is based on a patented method and has been optimized for laboratory-scale synthesis.[6]

Workflow for the Synthesis of this compound

Caption: A multi-step synthesis of this compound from 2,5-dibromopyridine.

Step-by-Step Experimental Protocol:

-

Grignard Reagent Formation and Carboxylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromopyridine and a catalytic amount of cuprous iodide in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).[6]

-

Cool the mixture to -10 °C.

-

Slowly add a solution of isopropyl magnesium chloride. The reaction is a selective Grignard exchange.

-

After the exchange is complete, add a chloroformate, such as methyl chloroformate, to the reaction mixture to introduce the carboxylate group, forming the 6-bromonicotinate intermediate.[6]

-

-

Fluorination:

-

Isolate the 6-bromonicotinate intermediate.

-

In a separate reaction vessel, dissolve the intermediate in an organic solvent and add anhydrous tetramethylammonium fluoride.

-

Heat the mixture to 40-50 °C and monitor the reaction until completion.[6]

-

-

Hydrolysis and Purification:

-

After the fluorination reaction, remove the organic solvent under reduced pressure.

-

Add an acidic or alkaline solution to hydrolyze the ester and form the carboxylic acid.

-

Acidify the solution to precipitate the this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

The product can be further purified by recrystallization.

-

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents and diagnostic tools.

Role of the 6-Fluoro Substituent

The fluorine atom at the 6-position of the pyridine ring plays a crucial role in modulating the molecule's properties:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to increased metabolic stability and a longer half-life of drug candidates.[1]

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The electronegativity of the fluorine atom can alter the electronic distribution of the pyridine ring, potentially leading to stronger interactions with biological targets.

Applications in Oncology

Derivatives of this compound have shown promise in the development of novel anticancer agents. For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from this compound has been investigated for its potential in treating pancreatic cancer.[4] The modular nature of this compound allows for the synthesis of libraries of compounds that can be screened for activity against various cancer cell lines and molecular targets.

Key Intermediate for PET Tracer Synthesis

This compound is a pivotal precursor for the synthesis of positron emission tomography (PET) tracers, which are instrumental in non-invasive medical imaging.[2] The stable fluorine atom can be substituted with the positron-emitting isotope fluorine-18 ([¹⁸F]) to generate radiolabeled molecules for imaging and quantifying biological processes in vivo.[1]

Synthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP)

A prominent example is the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), a prosthetic group used for the efficient labeling of biomolecules.[7][8]

Radiosynthesis Workflow for [¹⁸F]F-Py-TFP

Caption: One-step radiosynthesis of the PET prosthetic group [¹⁸F]F-Py-TFP.

Detailed Experimental Protocol for Radiosynthesis:

-

[¹⁸F]Fluoride Preparation:

-

Radiolabeling Reaction:

-

The [¹⁸F]fluoride is eluted from the cartridge with a solution of the N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate precursor in a mixture of acetonitrile and t-butanol.[9][11]

-

The nucleophilic substitution reaction occurs at 40 °C, affording [¹⁸F]F-Py-TFP in good radiochemical yield (60-70%).[7][8]

-

-

Purification:

This efficient, one-step radiosynthesis allows for the rapid preparation of the prosthetic group, which can then be conjugated to peptides and other biomolecules for PET imaging applications.[7][8] For example, [¹⁸F]F-Py-TFP has been successfully used to label a peptide containing the RGD sequence for imaging integrin αvβ3 expression.[7][8]

Conclusion

This compound stands out as a strategically important and highly versatile building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle provides a robust platform for the synthesis of a wide array of bioactive molecules. The advantageous properties conferred by the 6-fluoro substituent, including enhanced metabolic stability and modulated lipophilicity, make it a valuable component in the design of next-generation therapeutics and advanced diagnostic agents. The reliable synthetic routes and diverse applications, particularly in oncology and PET imaging, underscore the continued and growing importance of this compound in the advancement of pharmaceutical research.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. This compound(403-45-2) 1H NMR spectrum [chemicalbook.com]

- 6. CN115433122A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO2018022603A1 - Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 6-Fluoronicotinic Acid for Pharmaceutical Research and Development

Introduction: The Significance of 6-Fluoronicotinic Acid in Modern Drug Discovery

This compound (CAS: 403-45-2), a fluorinated derivative of nicotinic acid, has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[3] These characteristics make this compound a highly sought-after intermediate for the synthesis of a wide range of biologically active compounds, including antibacterial agents and tracers for Positron Emission Tomography (PET) imaging.[2][3][4]

This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two core methodologies, examining the causality behind experimental choices, providing detailed protocols, and offering a comparative analysis to inform process development and scale-up decisions.

Pathway 1: Oxidation of 2-Fluoro-5-methylpyridine

This classical approach relies on the strong oxidizing power of potassium permanganate (KMnO₄) to convert the methyl group of 2-fluoro-5-methylpyridine into a carboxylic acid.

Underlying Chemistry & Mechanistic Insights

The oxidation of alkyl side chains on aromatic rings by potassium permanganate is a well-established transformation in organic synthesis. The reaction proceeds via a free-radical mechanism at the benzylic-like position (the carbon adjacent to the pyridine ring). The key requirements for this reaction to be successful are the presence of at least one hydrogen atom on this benzylic-like carbon.

The mechanism, while complex and involving multiple oxidation states of manganese, is initiated by the abstraction of a hydrogen atom from the methyl group. This generates a radical that is subsequently oxidized to the corresponding carboxylic acid. The pyridine ring itself is relatively resistant to oxidation under these conditions, allowing for selective transformation of the alkyl group.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of the oxidation of 2-fluoro-5-methylpyridine.[5]

Materials:

-

2-Fluoro-5-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloroethane

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

-

Begin stirring and sequentially add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH.

-

Heat the reaction mixture to 95°C using an oil bath and maintain this temperature for 5 hours.

-

Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate and collect the filtrate.

-

Allow the filtrate to cool to room temperature.

-

Adjust the pH of the filtrate to between 2 and 4 by the dropwise addition of concentrated hydrochloric acid. A solid will precipitate.

-

Collect the precipitated solid by filtration.

-

Extract the filtrate twice with dichloroethane.

-

Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield the crude this compound.

Quantitative Data & Pathway Evaluation

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-5-methylpyridine | [4][6] |

| Key Reagents | KMnO₄, KOH | [5] |

| Typical Yield | ~45% | [4] |

| Purity | Requires purification | |

| Scale-up Feasibility | Low | [4] |

Causality and Field Insights: While this method is straightforward in principle, it presents significant challenges for industrial-scale production. The use of a stoichiometric amount of potassium permanganate results in the formation of a large volume of manganese dioxide waste, which is difficult and costly to handle and dispose of.[4] Furthermore, the reported yields are often modest, hovering around 45%.[4] These factors make this pathway less economically and environmentally viable for large-scale synthesis.

Pathway 2: A Modern Approach via Grignard Exchange and Fluorination

To overcome the limitations of the oxidation route, a more modern and efficient pathway starting from 2,5-dibromopyridine has been developed. This multi-step synthesis is characterized by high selectivity, milder reaction conditions, and significantly improved yields, making it well-suited for industrial applications.[4][5]

Workflow Overview

Caption: Workflow for the synthesis of this compound from 2,5-dibromopyridine.

Underlying Chemistry & Mechanistic Insights

Step 1: Selective Grignard Exchange and Carboxylation

This initial step leverages the differential reactivity of the bromine atoms on the 2,5-dibromopyridine ring. The bromine at the 2-position is more sterically hindered and electronically different from the bromine at the 5-position. Using a Grignard reagent like isopropyl magnesium chloride, a selective magnesium-halogen exchange occurs preferentially at the 5-position. The presence of a copper catalyst, such as cuprous iodide, facilitates this selective exchange. The resulting Grignard reagent is then reacted in situ with an electrophile like methyl chloroformate to introduce the ester functionality, yielding methyl 6-bromonicotinate with high selectivity.[4][5]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

The second key step is a nucleophilic aromatic substitution (SNAr) reaction to replace the remaining bromine atom with fluorine. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced ester group activates the ring for nucleophilic attack. A fluoride source, such as anhydrous tetramethylammonium fluoride, is used to displace the bromide.

The SNAr mechanism proceeds via a two-step addition-elimination process. The fluoride ion attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent fast step, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the fluorinated product.

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Step 3: Hydrolysis

The final step is the straightforward hydrolysis of the methyl ester to the carboxylic acid, typically achieved by treatment with a base like sodium hydroxide followed by acidification with an acid like hydrochloric acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on a patented, industrially relevant method.[5]

Step 1: Synthesis of Methyl 6-bromonicotinate

-

Under a nitrogen atmosphere, charge a reaction flask with 400 mL of tetrahydrofuran (THF) and 59.2 g (0.25 mol) of 2,5-dibromopyridine.

-

Cool the mixture to -10°C.

-

Slowly add 150 mL of a 2.0 M solution of isopropyl magnesium chloride in THF (0.30 mol) while maintaining the temperature at -10°C.

-

After the addition is complete, add 1.43 g (7.5 mmol) of cuprous iodide.

-

Then, slowly add 28.4 g (0.30 mol) of methyl chloroformate.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Adjust the pH to 3-4 with 3 M HCl at 0-10°C.

-

Extract the product with ethyl acetate, wash with brine, and concentrate to obtain methyl 6-bromonicotinate.

Step 2: Synthesis of this compound

-

In a separate reaction flask, add 42.9 g (0.20 mol) of methyl 6-bromonicotinate and 300 mL of dimethylformamide (DMF).

-

Add anhydrous tetramethylammonium fluoride.

-

Heat the reaction mixture to 40-50°C and stir for 16 hours.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool to room temperature and remove the DMF under reduced pressure.

-

Add 60 g of a 30% sodium hydroxide solution at 20-30°C and stir for 3 hours to effect hydrolysis.

-

Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Quantitative Data & Pathway Evaluation

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | [4][5] |

| Key Reagents | i-PrMgCl, CuI, Methyl Chloroformate, Tetramethylammonium fluoride, NaOH, HCl | [5] |

| Overall Yield | 85.6% | [5] |

| Purity (HPLC) | 98.0% | [5] |

| Scale-up Feasibility | High | [4][5] |

Causality and Field Insights: This modern pathway is demonstrably superior for large-scale production. The high selectivity of the Grignard exchange minimizes the formation of isomers and byproducts, simplifying purification. The reaction conditions are mild and controllable, enhancing safety and operational efficiency.[5] Crucially, this method avoids the use of heavy metal oxidants, making it a more environmentally friendly and sustainable process.[4] The significantly higher yield and purity directly translate to lower manufacturing costs and a more robust supply chain for this critical pharmaceutical intermediate.

Conclusion: A Strategic Choice for Modern Synthesis